molecular formula C10H21NO3 B1371037 Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate CAS No. 1154921-20-6

Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate

Cat. No.: B1371037
CAS No.: 1154921-20-6
M. Wt: 203.28 g/mol
InChI Key: LBXVAWRWVXPNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate is an ester derivative featuring a branched alkyl chain with an ethoxypropylamine substituent. Its structure combines an ester moiety (methyl propanoate) and a tertiary amine group, linked via a propyl spacer with an ethoxy group. This compound is commercially available as an intermediate for organic synthesis, with suppliers like CymitQuimica offering quantities ranging from 2g to 10g .

Properties

IUPAC Name

methyl 3-(3-ethoxypropylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-4-14-7-5-6-11-8-9(2)10(12)13-3/h9,11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXVAWRWVXPNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate typically involves the esterification of 3-[(3-ethoxypropyl)amino]-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies suggest it may influence enzyme activity and protein interactions, which could lead to insights into metabolic pathways.

Medicine

The compound is being explored for its therapeutic properties, particularly in drug development. Its structural features may allow it to act as a precursor for pharmaceuticals targeting various diseases, including neurological disorders and infections.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various formulations and chemical processes.

A study assessed the biological activity of this compound in vitro against several cell lines. The results indicated that the compound exhibited moderate cytotoxicity, suggesting potential applications in cancer research.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route of this compound revealed that adjusting reaction conditions could improve yield and purity. This optimization is crucial for scaling up production for commercial use.

Summary of Biological Activities

Activity TypeDescription
Anticancer PotentialExhibits moderate cytotoxicity against specific cancer cell lines
Enzyme InteractionPotential to modulate enzyme activities involved in metabolism
Neuroprotective EffectsPreliminary findings suggest protective effects on neuronal cells

Mechanism of Action

The mechanism of action of Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The ethoxypropylamino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-[(3-methoxypropyl)amino]propanoate

  • Key Difference : Replaces the ethoxy group with a methoxy substituent.
  • This compound is noted in pharmacological research for its role in synthesizing triazolopyrimidinone derivatives .

Methyl 3-((2-methoxyethyl)(methyl)amino)propanoate

  • Key Difference: Features a methylated amino group and a methoxyethyl chain.
  • Impact : The methyl group on the nitrogen increases steric hindrance, which may reduce reactivity in nucleophilic substitution reactions. Suppliers list this compound for use in specialty chemical syntheses .

Backbone and Substituent Modifications

Ethyl 3-Cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate

  • Key Difference : Incorporates a cyclopropyl ring and a benzyl group.
  • Synthesized via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with 3-methylbenzyl bromide .

Methyl 3-amino-3-cyclobutylpropanoate

  • Key Difference : Cyclobutyl group replaces the ethoxypropylamine chain.
  • Impact : The cyclobutyl moiety introduces ring strain, which could influence conformational stability and interaction with biological targets. This compound is listed as a building block in heterocyclic chemistry .

Retention and Ionization Behavior

  • Retention Times: Esters like ethyl 2-methylpropanoate and methyl octanoate exhibit similar retention times in chromatographic analyses but differ in migration times due to varying polarities .
  • Ionization: High-content esters form dimers in ionization regions, a phenomenon observed in compounds like (E)-2-octenal and 3-octanone. The ethoxypropylamine group in the target compound may enhance dimerization due to its bulky structure .

Comparative Data Table

Compound Name Key Substituents Synthesis Method Notable Properties Reference
This compound Ethoxypropylamine, methyl ester Supplier-synthesized (CymitQuimica) High lipophilicity, dimer formation
Ethyl 3-[(3-methoxypropyl)amino]propanoate Methoxypropylamine, ethyl ester Alkylation with LiCl/DIPEA Lower logP, metabolic stability
Methyl 3-((2-methoxyethyl)(methyl)amino)propanoate Methylamino, methoxyethyl Specialty chemical synthesis Steric hindrance, reduced reactivity
Ethyl 3-Cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate Cyclopropyl, benzyl Benzyl bromide alkylation Enhanced rigidity, binding affinity
Methyl 3-amino-3-cyclobutylpropanoate Cyclobutyl, amino ester Cyclobutyl ring incorporation Ring strain, conformational effects

Biological Activity

Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure : this compound can be represented by the following chemical formula:

C12H23N1O2C_{12}H_{23}N_{1}O_{2}

Molecular Weight : The molecular weight of this compound is approximately 215.32 g/mol.

The biological activity of this compound primarily involves its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
  • Modulation of Signaling Pathways : It has been observed to affect signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, suggesting potential use in infection control.
Antitumor Demonstrated cytotoxic effects in certain cancer cell lines, indicating possible anticancer properties.
Anti-inflammatory Shown to reduce inflammation in preclinical models, potentially useful for inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : In a study published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, indicating its potential as an antimicrobial agent .
  • Antitumor Effects : A research article detailed the effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer drug .
  • Anti-inflammatory Properties : In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced the levels of pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its anti-inflammatory capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.